Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)
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Overview
Description
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is a complex organic compound that features a morpholine ring and an indole moiety. The indole nucleus is known for its presence in various bioactive compounds, making this compound of significant interest in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) typically involves the acylation of morpholine with an indole derivative. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is unique due to its combination of a morpholine ring and an indole moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-13-4-3-5-15-14(12-20)10-19(17(13)15)11-16(21)18-6-8-22-9-7-18/h3-5,10,12H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSRWBQOYRKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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